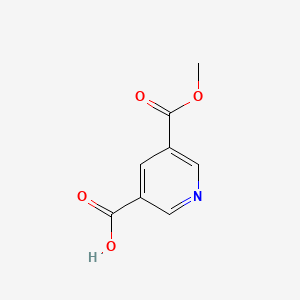
5-(Methoxycarbonyl)nicotinic acid
Descripción general
Descripción
5-(Methoxycarbonyl)nicotinic acid (5-MCNA) is an important molecule used in a variety of scientific applications. It is a derivative of nicotinic acid, also known as niacin or vitamin B3, and is an important structural component of many molecules. 5-MCNA has been used in a variety of scientific research applications, from biochemical and physiological studies to drug development. In
Aplicaciones Científicas De Investigación
Herbicidal Activity and Synthesis
5-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, has potential applications in the field of agriculture, particularly as a herbicide. A study by Yu et al. (2021) explored the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. This research found that some of these compounds demonstrated significant herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata, suggesting a potential role for this compound derivatives in the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Chemical Synthesis and Biological Importance
The chemical synthesis of derivatives of nicotinic acid, such as this compound, is a key area of research. Torii et al. (1986) described a method for synthesizing polyfunctionally substituted pyridines, derivatives of biologically and medicinally important nicotinic acid. This synthesis involves the reaction of ethoxycarbonylmalonaldehyde with various compounds, offering a pathway to create derivatives like this compound (S. Torii, T. Inokuchi, & M. Kubota, 1986).
Industrial Production and Ecological Methods
This compound, as a form of nicotinic acid, has relevance in industrial applications. Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid from commercially available materials, emphasizing the need for new technology to meet green chemistry standards and reduce environmental burdens. This highlights the importance of developing sustainable methods for producing compounds like this compound (Dawid Lisicki, K. Nowak, & Beata Orlińska, 2022).
Receptor Mediation and Pharmacological Effects
The pharmacological effects of nicotinic acid, from which this compound is derived, are mediated through specific receptors. A study by Tunaru et al. (2003) identified the orphan G-protein-coupled receptor PUMA-G/HM74 as areceptor for nicotinic acid, mediating its anti-lipolytic effect. This research is significant for understanding the molecular mechanisms by which derivatives of nicotinic acid, including this compound, might exert their biological effects (S. Tunaru et al., 2003).
Analytical Methodologies
In the context of analytical chemistry, this compound's parent compound, nicotinic acid, has been studied for its presence in various products. Gant et al. (2015) developed a validated HPLC-diode array detector method for the simultaneous evaluation of nicotinic acid and other compounds in coffee. This type of analytical methodology could potentially be applied to this compound for quality control and research purposes (A. Gant, Vanessa E Leyva, Ana E Gonzalez, & H. Maruenda, 2015).
Bioelectrocatalysis
Research into the bioelectrocatalysis of nicotinic acid, closely related to this compound, reveals potential applications in biotechnology and bioanalytical devices. Takayama et al. (1995) demonstrated the oxidative hydroxylation of nicotinic acid using immobilized bacterial cells, indicating the possibility of using similar techniques for derivatives like this compound in bioelectrocatalytic applications (K. Takayama, T. Kurosaki, T. Ikeda, & T. Nagasawa, 1995).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, is likely to interact with similar targets as its parent compound. Nicotinic acid and its derivatives primarily target the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system .
Mode of Action
The interaction of this compound with its targets involves a complex mechanism. It is thought to promote the release of prostaglandin D2 , which acts locally due to its short half-life . This interaction leads to changes such as peripheral vasodilation .
Biochemical Pathways
For example, nicotine can interact with nAChRs, influencing neuronal excitability and cell signaling mechanisms .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, suggesting that it may have different bioavailability and pharmacokinetic properties compared to liquid or gaseous compounds .
Result of Action
Based on the effects of similar compounds, it may lead to changes in neuronal excitability and cell signaling, potentially influencing various physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Análisis Bioquímico
Biochemical Properties
5-(Methoxycarbonyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinic acid receptors, which are involved in lipid metabolism and energy production. The nature of these interactions often involves binding to specific receptor sites, leading to the activation or inhibition of enzymatic activities. These interactions can influence metabolic pathways and cellular processes, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, this compound can impact cell signaling pathways by interacting with nicotinic acid receptors, leading to changes in intracellular signaling cascades. These effects can result in alterations in cellular metabolism, including changes in the levels of key metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as nicotinic acid receptors. This binding can lead to the activation or inhibition of these receptors, resulting in changes in downstream signaling pathways. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator. These interactions can lead to changes in gene expression, further influencing cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects on lipid metabolism and energy production. At higher doses, toxic or adverse effects can occur. These effects can include alterations in liver function, changes in lipid profiles, and other metabolic disturbances. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. This compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it can affect the levels of NAD+ and NADH, which are critical for energy production and cellular metabolism. Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria. The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKBDHITFXEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600966 | |
| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5027-65-6 | |
| Record name | 5-(Methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


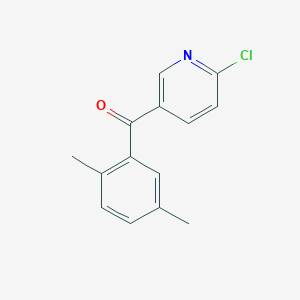

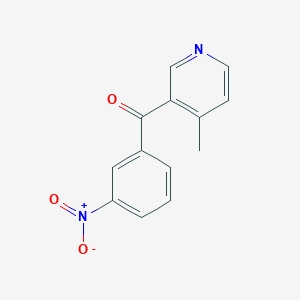
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)

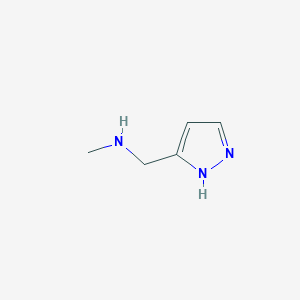



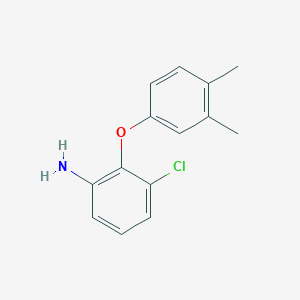
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

